molecular formula C9H9ClN2O6S B2561042 3-(4-Chloro-3-nitro-benzenesulfonylamino)-propionic acid CAS No. 81473-68-9

3-(4-Chloro-3-nitro-benzenesulfonylamino)-propionic acid

Cat. No. B2561042
CAS RN: 81473-68-9
M. Wt: 308.69
InChI Key: GGGMKFRZMMBWDB-UHFFFAOYSA-N
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Description

The compound “3-(4-Chloro-3-nitro-benzenesulfonylamino)-propionic acid” is a complex organic molecule. It contains a propionic acid group, a benzenesulfonyl group, and a nitro group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The benzenesulfonyl group would likely contribute to the compound’s aromaticity, while the nitro group could potentially introduce some polarity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amino group, or the sulfonyl group could react with a nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic, and the nitro group could make it somewhat polar .

Scientific Research Applications

Subheading: Conformational Variations and Intramolecular Interactions

The compound 3-(4-Chloro-3-nitro-benzenesulfonylamino)-propionic acid shows significant conformational variations in its molecular structure. The L-tyrosine cores of related molecules demonstrate noteworthy differences in their conformations. Specifically, organic molecules exhibit intramolecular aromatic π–π stacking, and in certain cases, very short intermolecular Cα–H···O interactions are observed. These findings suggest a potential for diverse molecular interactions and stability in various chemical environments. The crystal structures of these compounds offer insights into their physical properties and the possibilities for interaction with other molecules, which could be crucial for applications in fields like material science and pharmaceuticals (Khan et al., 2011).

Fluorescent Derivatisation

Subheading: Applications in Fluorescent Tagging and Biological Assays

3-(4-Chloro-3-nitro-benzenesulfonylamino)-propionic acid and its derivatives show promising applications in the field of fluorescent derivatization. The compound, when coupled with various amino acids, results in derivatives that exhibit strong fluorescence. This property is particularly useful in biological assays where high fluorescence is a desirable trait for visualization and analysis. The ability to produce derivatives that show strong fluorescence in both ethanol and water at physiological pH, along with good quantum yields, positions this compound as a valuable tool in biochemical and medical research, especially in the visualization of cellular and molecular components (Frade et al., 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety .

properties

IUPAC Name

3-[(4-chloro-3-nitrophenyl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O6S/c10-7-2-1-6(5-8(7)12(15)16)19(17,18)11-4-3-9(13)14/h1-2,5,11H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGMKFRZMMBWDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCCC(=O)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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